Potency Comparison: STING Agonist-21 vs. Natural Ligand 2'3'-cGAMP
STING agonist-21 demonstrates a significant 15.5-fold improvement in potency over the endogenous STING ligand 2'3'-cGAMP in comparable reporter gene assays. This suggests that STING agonist-21 can achieve effective pathway activation at substantially lower concentrations, which is a critical parameter for in vitro studies where high doses of agonists can induce off-target or cytotoxic effects [1].
| Evidence Dimension | STING Activation Potency (EC50) |
|---|---|
| Target Compound Data | 592.8 nM |
| Comparator Or Baseline | 2'3'-cGAMP (9.212 μM) |
| Quantified Difference | ~15.5-fold more potent |
| Conditions | Cell-based reporter assay for STING pathway activation (exact cell line differs between studies). |
Why This Matters
This potency differential allows researchers to use a lower concentration of STING agonist-21 to achieve similar or greater pathway activation, potentially reducing non-specific cellular stress and improving assay signal-to-noise ratios.
- [1] Hou, H., Yang, R., Liu, X., Wu, X., Zhang, S., Chen, K., & Zheng, M. (2020). Discovery of triazoloquinoxaline as novel STING agonists via structure-based virtual screening. Bioorganic Chemistry, 100, 103958. View Source
